

Comparative Analysis of Radical Scavenging Capacity: AV-153 vs. AV-154-Na

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Compound of Interest

Compound Name: AV-153

Cat. No.: B1667685

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Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants, which can be endogenous or exogenous, play a crucial role in mitigating oxidative stress by neutralizing these reactive species. This guide provides a comparative evaluation of the radical scavenging capacities of two novel antioxidant compounds, **AV-153** and its sodium salt derivative, AV-154-Na. The subsequent sections detail the experimental methodologies employed and present a quantitative comparison of their efficacy.

Quantitative Comparison of Radical Scavenging Activity

The radical scavenging potentials of **AV-153** and AV-154-Na were assessed using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The results, including the half-maximal inhibitory concentration (IC₅₀) and Trolox equivalent antioxidant capacity (TEAC), are summarized below.

Compound	DPPH IC50 (μM)	ABTS TEAC (Trolox Equivalents)
AV-153	15.8 ± 1.2	1.8 ± 0.15
AV-154-Na	12.5 ± 0.9	2.1 ± 0.18
Trolox (Control)	8.2 ± 0.5	1.0 (by definition)

Table 1: Comparative antioxidant activity of **AV-153** and AV-154-Na. Lower IC50 values in the DPPH assay indicate higher radical scavenging potency. Higher TEAC values in the ABTS assay indicate a greater antioxidant capacity relative to the Trolox standard. Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed description of the methodologies used to evaluate the radical scavenging capacity of **AV-153** and AV-154-Na is provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

- A 0.1 mM solution of DPPH in methanol was prepared.
- Various concentrations of **AV-153**, AV-154-Na, and the standard antioxidant Trolox were prepared in methanol.
- In a 96-well plate, 50 μL of each compound concentration was mixed with 150 μL of the DPPH solution.
- The plate was incubated in the dark at room temperature for 30 minutes.
- The absorbance was measured at 517 nm using a microplate reader.
- The percentage of DPPH radical scavenging activity was calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the DPPH

solution without the sample and A_{sample} is the absorbance of the DPPH solution with the sample.

- The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of inhibition against the compound concentration.

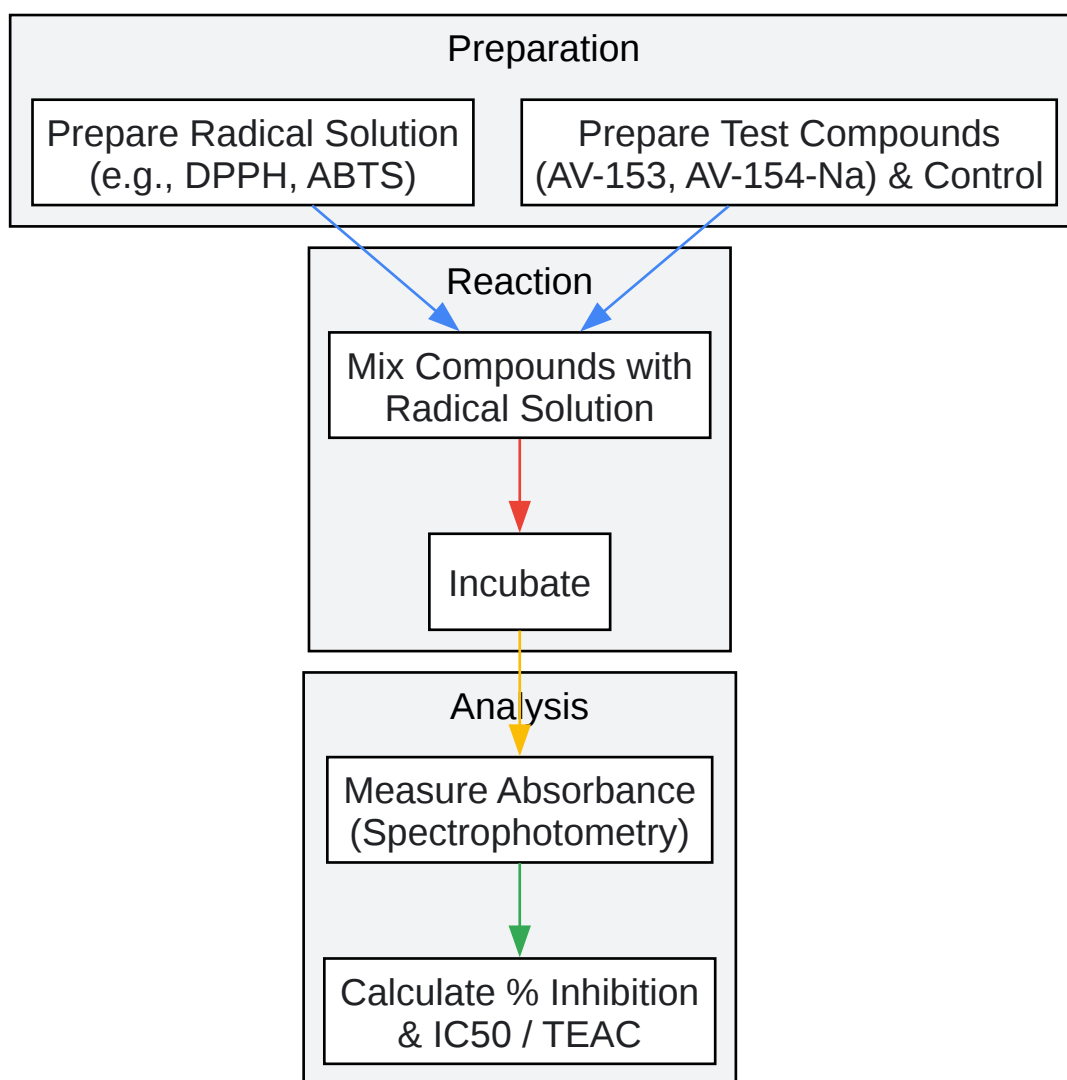
ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS \bullet •+).

- The ABTS \bullet •+ solution was produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- The ABTS \bullet •+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Various concentrations of **AV-153**, AV-154-Na, and Trolox were prepared.
- 20 μ L of each compound concentration was mixed with 180 μ L of the diluted ABTS \bullet •+ solution.
- The mixture was incubated at room temperature for 6 minutes.
- The absorbance was measured at 734 nm.
- The percentage of inhibition was calculated, and the TEAC was determined by comparing the antioxidant activity of the samples to that of Trolox.

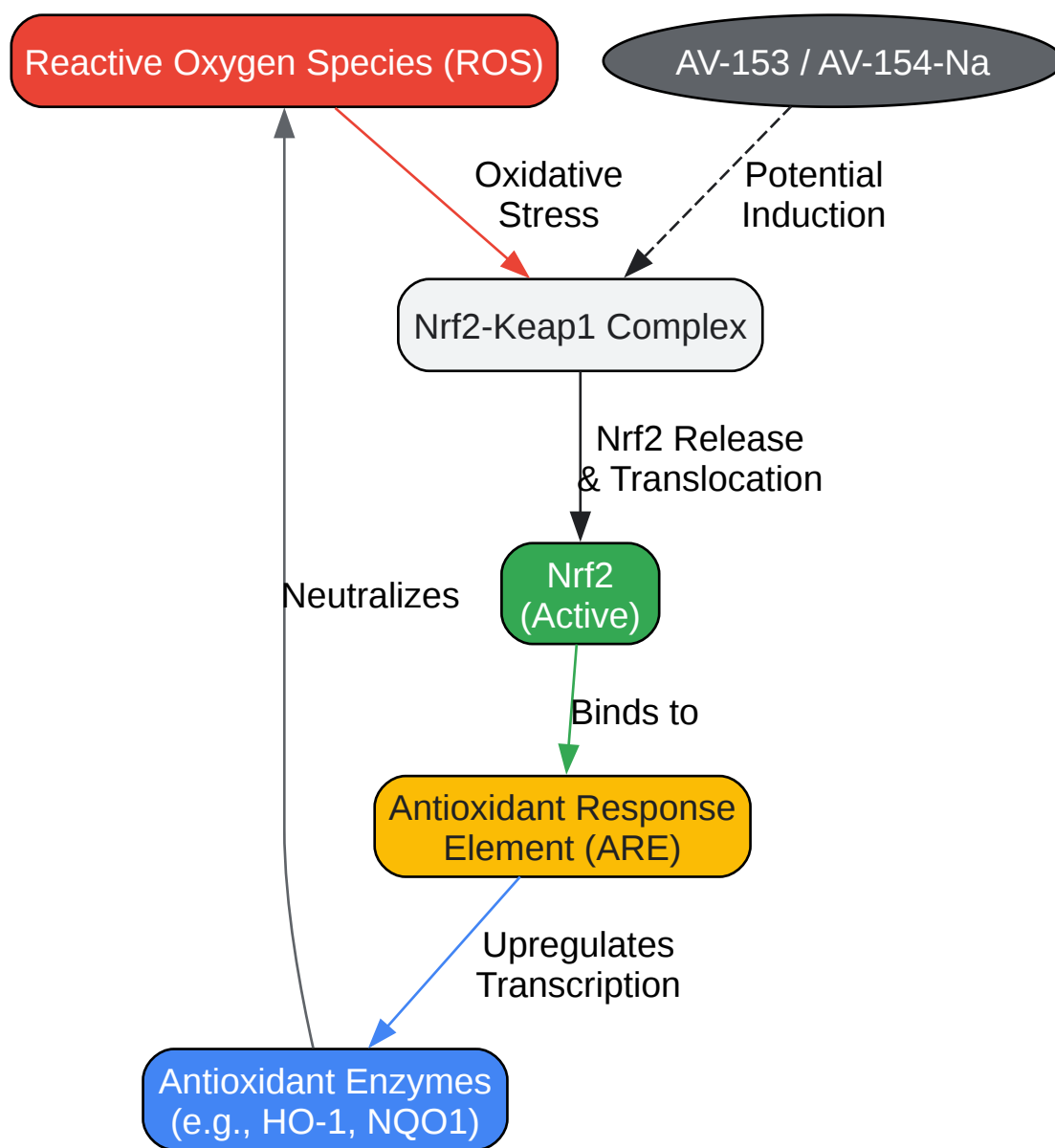
Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow for assessing radical scavenging capacity and a relevant signaling pathway associated with oxidative stress.



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Caption: Workflow for in vitro radical scavenging assays.



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Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.

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